molecular formula C11H9Cl2FO3 B1585741 Ethyl 2,4-dichloro-5-fluorobenzoylacetate CAS No. 86483-51-4

Ethyl 2,4-dichloro-5-fluorobenzoylacetate

Cat. No. B1585741
CAS RN: 86483-51-4
M. Wt: 279.09 g/mol
InChI Key: POKPUCWXUHWGMX-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is a chemical compound with diverse applications. It is known to be an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is primarily used in the synthesis of various pharmaceutical compounds. A notable example includes its use in the development of continuous-flow processes for producing Floxacin intermediates, demonstrating advantages in raw material consumption, product yield, reaction time, operation safety, and environmental friendliness compared to traditional methods (Guo, Yu, & Su, 2020). Similarly, it has been employed in the synthesis of Temafloxacin Hydrochloride, an antibacterial agent, through a process involving condensation, amination, cyclization, boron esterification, substitution, hydrolysis, and salt formation (Xin, 2000).

Involvement in Antitumor Activity

Ethyl 2,4-dichloro-5-fluorobenzoylacetate has also been utilized in the synthesis of compounds with potential antitumor activities. For instance, it has been used in the creation of amino acid ester derivatives containing 5-fluorouracil, with some derivatives showing significant inhibitory effects against liver cancer BEL-7402 compared to 5-FU (Xiong et al., 2009).

Role in Antibacterial and Antifungal Studies

The compound has been incorporated into the synthesis of new oxadiazoles, demonstrating potent antibacterial and antifungal activities. Some synthesized compounds showed very good antimicrobial activity, with specific variants exhibiting strong bactericidal and fungicidal actions (Karthikeyan et al., 2008).

Use in Organic Chemistry and Synthesis

Ethyl 2,4-dichloro-5-fluorobenzoylacetate is also significant in organic chemistry for synthesizing various organic compounds. For example, it has been involved in the synthesis of fluoroglycofen-ethyl, a compound confirmed through IR, 1H-NMR, and MS, and characterized by high yield and purity (Tian, 2006).

Safety And Hazards

The safety data sheet (SDS) for Ethyl 2,4-dichloro-5-fluorobenzoylacetate includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2FO3/c1-2-17-11(16)5-10(15)6-3-9(14)8(13)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKPUCWXUHWGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378992
Record name Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-dichloro-5-fluorobenzoylacetate

CAS RN

86483-51-4
Record name Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

28.8 g (0.1 mole) of 2,2-dichlorovinyl 2,4-dichloro-5-fluoro-phenyl ketone are added in portions to a solution of 4.6 g of sodium in 80 ml of absolute ethanol at 0°-5° C., while cooling (ice/methanol) and stirring. When the exothermic reaction has subsided, the mixture is stirred at room temperature for a further 30 minutes, the solvent is stripped off in vacuo and the residue is taken up in 100 ml of methylene chloride. The mixture is shaken thoroughly with 100 ml of 2N sulphuric acid, the methylene chloride solution is separated off in a separating funnel and the aqueous phase is extracted another three times with 50 ml of methylene chloride each time. The combined methylene chloride solutions are washed with 100 ml of saturated sodium chloride solution and dried over sodium sulphate. The solvent is then distilled off in vacuo. The brown oily residue crystallizes on standing. Distillation under a fine vacuum gives 22.3 g (79.9%) of ethyl 2,4-dichloro-5-fluoro-benzoylacetate of boiling point 125°-126° C./0.16 mbar. Colorless crystals of melting point 44°-45° C.
Name
2,2-dichlorovinyl 2,4-dichloro-5-fluoro-phenyl ketone
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of prewashed sodium hydride (76.8 g) in ether was added 189 g of diethylcarbonate. The mixture was heated to reflux and a solution of 131.84 g of 6-acetyl-1,3-dichloro-4-fluorobenzene in 1500 ml of ether was added dropwise over 5 hours. The mixture was then refluxed 24 hours, cooled, poured onto a mixture of ice and acetic acid and extracted several times with ether. The ether extracts were combined, washed with water, dried and evaporated. The residue was purified by vacuum distillation giving 80 g of ethyl 2,4-dichloro-5-fluorobenzoylacetate.
Quantity
76.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
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Quantity
189 g
Type
reactant
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Quantity
131.84 g
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reactant
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Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

0.15 g of p-toluenesulphonic acid is added to an emulsion of 34.9 g of crude diethyl 2,4-dichloro-5-fluorobenzoylmalonate (3) in 50 ml of water. The mixture is heated to boiling, with thorough stirring, for 3 hours, the cooled emulsion is extracted several times with methylene chloride, the combined CH2Cl2 solutions are washed once with saturated NaCl solution, dried with Na2SO4 and the solvent is distilled out in vacuo. Fractionation of the residue under high vacuum provides 21.8 g of ethyl 2,4-dichloro-5-fluorobenzoylacetate (4) of boiling point 127°-142° C./0.09 mbar.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Condensation of 2,4-dichloro-5-fluoroacetophenone 2 with diethyl carbonate in the presence of NaH yielded ethyl 2,4-dichloro-5-fluorobenzoylacetate 3. Treatment of the latter with triethyl orthoformate in acetic anhydride gave the carbon homologue enol ether intermediate 4 which was allowed to react with a slight excess of cyclopropylamine in methylene chloride at room temperature to give the enaminoketoester 5. Cyclization of the latter with 1 molar equivalent of NaH in refluxing dioxane yielded ethyl 1,4-dihydro-4-oxo-quinoline-3-carboxylate 6 which was then hydrolysed with aqueous NaOH to give 1-cyclopropyl-6-chloro-7-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (IM) 7. See also Scheme 1 below (Maurer, F. and Grohe, K., DE 3 435 392 through Chem. Abst., Vol. 105, No.5, 1984, pp. 97158e). Compound data:
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
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Ethyl 2,4-dichloro-5-fluorobenzoylacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,4-dichloro-5-fluorobenzoylacetate

Citations

For This Compound
12
Citations
J Song, FH Xue, KX Lou - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 60| Part 5| May 2004| Pages o824-o825 https://doi.org/10.1107/…
Number of citations: 2 scripts.iucr.org
LA Mitscher, PN Sharma, DTW Chu… - Journal of medicinal …, 1986 - ACS Publications
New quinolone antimicrobial agents (racemic,(l'S, 2'. R)-and (l'fi, 2'S)-6-fluoro-7-(l-piperazinyl)-l-(2'-trans-phenyl-l'-cyclopropyl)-l, 4-dihydro-4-oxoquinoline-3-carboxylic acids) were …
Number of citations: 39 pubs.acs.org
J Song, SX Zhang, KX Lou - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
Number of citations: 4 scripts.iucr.org
DTW Chu, AK Claiborne - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
Short and efficient syntheses of 7‐fluoro‐8‐(4‐methylpiperazin‐1‐yl)‐1,2,3,5‐tetrahydro‐5‐oxopyrrolo[1,2‐a]‐quinoline‐4‐carboxylic acid and 8‐fluoro‐9‐(4‐methylpiperazin‐1‐yl)‐1,2,…
Number of citations: 23 onlinelibrary.wiley.com
T MIYAMOTO, JUNI MATSUMOTO - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
A new and convenient synthesis of 4-hydroxycinnoline-3-carboxylate derivatices was developed. Reactions of ethyl 2-diazo-3-(2, 4, 5-triflurophenyl-and 2, 3, 4, 5-tetrafluorophenyl)-3-…
Number of citations: 24 www.jstage.jst.go.jp
M Dinakaran, P Senthilkumar, P Yogeeswari… - Medicinal …, 2008 - ingentaconnect.com
Thirty four novel 7-fluoro/nitro-1,2-dihydro-5-oxo-8-(sub)-5H-thiazolo[3,2-a]quinoline-4-carboxylic acids were synthesized from 2,4-dichlorobenzoic acid and 2,4-dichloro-5-…
Number of citations: 23 www.ingentaconnect.com
SJ Chung, DH Kim - Tetrahedron, 1995 - Elsevier
A general synthetic method for the preparation of 5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids has been developed making use of the tandem double ring closure …
Number of citations: 20 www.sciencedirect.com
DTW Chu, PB Fernandes, AK Claiborne… - Journal of medicinal …, 1985 - ACS Publications
A series of novel arylfluoroquinolones has been prepared. These derivatives are characterized by having a fluorine atom at the 6-position, substituted amino groups at the 7-position, …
Number of citations: 215 pubs.acs.org
GM Abdalla - 1986 - search.proquest.com
Phenyl-1, 3-butanedione was condensed with aminoacetonitrile to yield the corresponding enamine, which was cyclized under basic conditions to yield 2-methyl-3-benzoyl-4-…
Number of citations: 2 search.proquest.com
D Minyeto - 2014 - erepository.uonbi.ac.ke
Introduction Ciprofloxacin is a quinolone derivative antibiotic produced through structural modification by addition of the 7-piperazinyl group and a fluoride atom on the quinolone …
Number of citations: 2 erepository.uonbi.ac.ke

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